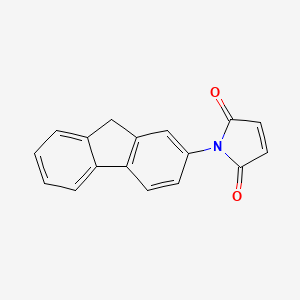

N-(2-Fluorenyl)maleimide

Description

Structure

3D Structure

Properties

CAS No. |

59634-77-4 |

|---|---|

Molecular Formula |

C17H11NO2 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

1-(9H-fluoren-2-yl)pyrrole-2,5-dione |

InChI |

InChI=1S/C17H11NO2/c19-16-7-8-17(20)18(16)13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-8,10H,9H2 |

InChI Key |

WRZQMGCKUASRPH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C=CC4=O |

Origin of Product |

United States |

Mechanistic Investigations of N 2 Fluorenyl Maleimide Reactivity

Thiol-Maleimide Conjugation (Michael Addition) Dynamics

The conjugation of N-(2-Fluorenyl)maleimide to sulfhydryl groups proceeds via a Michael addition mechanism. This reaction is highly favored due to the electrophilic nature of the maleimide (B117702) double bond, which readily reacts with the nucleophilic thiolate anion.

Reaction Kinetics and Chemoselectivity Towards Sulfhydryl Groups

The reaction between a thiol and a maleimide is a second-order process, with the rate being dependent on the concentration of both reactants. A key characteristic of this reaction is its high chemoselectivity for sulfhydryl groups, especially within a specific pH range. At a pH of approximately 7.0, the reaction rate of maleimides with thiols is about 1,000 times faster than with amines. vectorlabs.com This selectivity arises from the lower pKa of the thiol group in cysteine residues (around 8.5) compared to the amino group of lysine (B10760008) residues (around 10.5), which means that at neutral pH, a significant portion of the thiol groups are in the more reactive thiolate form, while amines remain largely protonated and less nucleophilic.

N-aryl maleimides, including this compound, generally exhibit faster reaction kinetics with thiols compared to their N-alkyl counterparts. ucl.ac.uk For instance, studies have shown that N-phenyl maleimides can react with thiols approximately 2.5 times faster than N-alkyl maleimides at physiological pH. ucl.ac.uk This enhanced reactivity can be attributed to the electron-withdrawing nature of the aryl substituent, which increases the electrophilicity of the maleimide double bond. The conjugation is typically rapid, often reaching completion within minutes when stoichiometric amounts of thiol and maleimide are used. kinampark.com

The biomolecular rate constants for the reaction of maleimides with thiols are typically in the range of 10² to 10⁴ M⁻¹s⁻¹, influenced by pH and the specific structure of the maleimide. nih.gov For example, the reaction of an N-alkyl maleimide with a model antibody containing a cysteine mutation (T289C mAb) at pH 7.4 and 22°C was determined to have a rate constant of 0.5 x 10³ M⁻¹s⁻¹. kinampark.com

Influence of pH on Conjugation Efficiency

The efficiency of the thiol-maleimide conjugation is highly dependent on the pH of the reaction medium. The reaction rate increases with higher pH, up to a certain point. This is because the reactive species is the thiolate anion (RS-), and its concentration increases as the pH approaches and exceeds the pKa of the thiol. For optimal chemoselectivity towards thiols over amines, a pH range of 6.5 to 7.5 is generally recommended. vectorlabs.com

Above pH 7.5, the reaction with amines becomes more competitive as a larger fraction of amino groups become deprotonated and thus more nucleophilic. vectorlabs.com Conversely, at acidic pH (e.g., pH 5.0), the conjugation still proceeds, but the rate is significantly slower due to the low concentration of thiolate anions. nih.gov However, performing the conjugation at a lower pH can be advantageous in specific cases, for example, to minimize side reactions like the thiazine (B8601807) rearrangement that can occur with N-terminal cysteine peptides at neutral or basic pH. nih.gov Studies on N-aryl maleimides have shown that they maintain high conjugation efficiency even at a lower pH of 5.5, where N-alkyl maleimides show reduced efficiency. kinampark.com

Stability and Reversibility of Thiosuccinimide Adducts

While the formation of the thiosuccinimide adduct is rapid, its stability can be a critical factor, particularly in biological environments where other thiols, such as glutathione (B108866), are present in high concentrations. The stability of the adduct is influenced by several factors, including the structure of the maleimide, the local chemical environment, and the pH.

The thiol-maleimide linkage is susceptible to a retro-Michael reaction, which is a β-elimination process that results in the cleavage of the thioether bond and regeneration of the maleimide and the thiol. vectorlabs.com This deconjugation can lead to the transfer of the maleimide-linked molecule to other thiols, a phenomenon known as "payload migration" in the context of antibody-drug conjugates. vectorlabs.com The rate of the retro-Michael reaction is influenced by the nature of the N-substituent on the maleimide. For instance, adducts of N-phenyl maleimide have been shown to undergo faster thiol exchange compared to those of N-ethyl maleimide. udel.edu

The succinimide (B58015) ring of the thiosuccinimide adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether. This hydrolysis is an important process as the resulting ring-opened structure is no longer susceptible to the retro-Michael reaction, thus leading to a more stable conjugate. acs.orgprolynxinc.com The rate of this hydrolysis is significantly influenced by the N-substituent.

N-aryl maleimides not only react faster with thiols but their resulting thiosuccinimide adducts also hydrolyze much more rapidly than those of N-alkyl maleimides. ucl.ac.uk This accelerated hydrolysis is a key advantage for achieving long-term conjugate stability. For example, the hydrolysis half-life of an N-alkyl thiosuccinimide adduct can be around 27 hours, whereas the corresponding N-aryl adduct has a half-life of about 1.5 hours at pH 7.4 and 37°C. ucl.ac.uk This rapid ring-opening effectively "locks" the conjugate in a stable form.

A primary strategy for enhancing the stability of maleimide-thiol conjugates is to promote the hydrolysis of the thiosuccinimide ring. This is effectively achieved by introducing electron-withdrawing substituents on the nitrogen atom of the maleimide. acs.orgprolynxinc.comnih.gov

Electron-withdrawing groups increase the electrophilicity of the carbonyl carbons in the succinimide ring, making them more susceptible to nucleophilic attack by water and thus accelerating the rate of hydrolysis. acs.orgmdpi.com Aromatic N-substituents, such as the fluorenyl group in this compound, are electron-withdrawing and therefore are expected to significantly enhance the rate of hydrolysis of the corresponding thiosuccinimide adduct, leading to a more stable final conjugate. researchgate.netd-nb.info Further increasing the electron-withdrawing capacity, for example by adding a fluorine atom to an N-phenyl group, can further decrease the hydrolysis half-life of the adduct to less than an hour. ucl.ac.uk

The table below summarizes the comparative hydrolysis half-lives of thiosuccinimide adducts with different N-substituents, illustrating the impact of electron-withdrawing groups on stability.

| N-Substituent Type | Example Substituent | Hydrolysis Half-life (t₁/₂) of Thiosuccinimide Adduct (at pH 7.4, 37°C) |

|---|---|---|

| Alkyl | Alkyl chain | ~27 hours |

| Aryl | Phenyl | ~1.5 hours |

| Electron-Withdrawing Aryl | Fluorophenyl | ~0.7 hours |

Polymerization Reaction Mechanisms Involving this compound

This compound (FMI) is a monomer that can undergo polymerization through various mechanistic pathways, owing to the reactivity of its carbon-carbon double bond within the maleimide ring. The bulky, aromatic fluorenyl substituent significantly influences the polymerization behavior and the properties of the resulting polymer. Mechanistic studies have primarily focused on anionic and free-radical routes, as well as its potential participation in cycloaddition reactions.

Anionic polymerization of N-substituted maleimides, including this compound, is a significant method for producing polymers with well-defined structures. researchgate.net The mechanism is sensitive to the initiator, solvent, and temperature, which collectively influence the initiation, propagation, and stereochemistry of the resulting polymer chain. researchgate.net

The anionic homopolymerization of the achiral monomer this compound can be initiated by organometallic complexes. One notable system involves the use of n-butyllithium (n-BuLi) complexed with a chiral ligand, such as (−)-sparteine. scispace.com In this process, the chiral complex initiates the polymerization, leading to the formation of an optically active polymer from the achiral monomer. scispace.com

The initiation step involves the nucleophilic attack of the initiator on the electron-deficient double bond of the maleimide ring. The propagation proceeds through the sequential addition of monomer units to the growing anionic chain end. The choice of solvent plays a crucial role; polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used for anionic polymerizations of N-substituted maleimides initiated by amines, as they can stabilize the propagating species. researchgate.net

Research on a range of achiral N-substituted maleimides, including FMI, has demonstrated the feasibility of asymmetric anionic polymerization. The polymerization of FMI using the n-BuLi/(−)-sparteine complex in toluene (B28343) at -78 °C has been successfully carried out, yielding poly(this compound). scispace.com

Table 1: Asymmetric Anionic Polymerization of this compound (FMI) in Toluene scispace.com

| Initiator System | Temperature (°C) | Yield (%) | Mn | Mw/Mn | [α]D²⁵ (deg) |

| n-BuLi/(−)-Sparteine | -78 | 84 | 22500 | 1.83 | +10.3 |

Data sourced from studies on asymmetric anionic polymerizations of various achiral N-substituted maleimides. scispace.com

A key aspect of the anionic polymerization of N-substituted maleimides is the potential for stereocontrol, leading to the formation of optically active polymers from prochiral monomers. This is achieved through asymmetric induction, where a chiral initiator or catalyst influences the stereochemistry of the monomer addition during propagation. scispace.com

For this compound, the use of a chiral initiator system like n-BuLi/(−)-sparteine results in a polymer that exhibits optical activity, as indicated by its specific rotation. scispace.com This suggests that the polymerization process favors one of the possible stereochemical configurations (threo-diisotactic or threo-disyndiotactic) along the polymer backbone. The chirality of the polymer main chain is induced by the chiral environment created by the initiator at the propagating chain end. researchgate.netscispace.com The resulting optical activity arises not from a chiral side group, but from the controlled, regular stereostructure of the polymer's main chain. researchgate.net

Free radical polymerization is another viable method for polymerizing N-substituted maleimides. osti.goverpublications.com This approach typically involves an initiator that generates free radicals, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often with the application of heat. erpublications.commdpi.com While specific studies focusing solely on the free radical homopolymerization of this compound are not extensively detailed in the provided context, the behavior of analogous N-aryl maleimides provides a strong basis for its expected reactivity. cameronconsultants.com The process generally suffers from less control over molecular weight and broader molecular weight distributions compared to living anionic methods. mdpi.com

Photoinduced radical polymerization offers an alternative, often initiator-free, method for polymerizing maleimides. kpi.uafrontiersin.org N-substituted maleimides can act as their own photoinitiators because the maleimide chromophore can absorb UV radiation. kpi.ua Upon excitation, the maleimide molecule can abstract a hydrogen atom from another monomer or a suitable hydrogen donor, generating the initial radicals that start the polymerization chain reaction. kpi.ua

This unique property allows for polymerization without the need for added photoinitiators, which can be advantageous in applications where initiator residues are undesirable. frontiersin.org The fluorenyl group in this compound is a strong chromophore, which would likely enhance its ability to absorb light and initiate polymerization. While N-aryl maleimides may sometimes require a sensitizer (B1316253) to facilitate the generation of the reactive triplet state, many maleimide-based systems polymerize efficiently upon direct UV exposure. kpi.uanih.gov This method holds promise for creating controlled polymer architectures, such as thin films and coatings, under mild, solvent-free conditions. frontiersin.org

The maleimide functional group is a well-known and highly reactive dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. mdpi.comnih.gov This reaction typically involves the interaction of the electron-poor double bond of the maleimide with an electron-rich conjugated diene, such as a furan (B31954) or cyclopentadiene. nih.govsemanticscholar.org

The Diels-Alder reaction involving furan and maleimide derivatives is of particular interest because it is often thermally reversible. nih.gov At lower temperatures, the reaction proceeds to form a stable six-membered ring adduct. nih.gov At elevated temperatures, the reverse reaction, or retro-Diels-Alder, occurs, regenerating the original diene and dienophile. nih.gov This reversible nature allows for the development of self-healing materials and dynamic covalent networks. rug.nl

While specific studies detailing the Diels-Alder reactivity of this compound were not found, its maleimide moiety is expected to undergo this characteristic reaction. The bulky fluorenyl substituent may sterically influence the reaction rate and the stereoselectivity (endo/exo ratio) of the resulting cycloadduct, but the fundamental reactivity of the maleimide double bond as a potent dienophile remains. mdpi.com

Cycloaddition Reactions (Diels-Alder)

Formation and Thermoreversibility of Furan/Maleimide Adducts

The Diels-Alder reaction between a furan (diene) and a maleimide (dienophile) is a well-established method for forming thermoreversible crosslinks in polymers. This [4+2] cycloaddition typically yields two stereoisomeric adducts: an endo and an exo product. The formation of these adducts is generally favored at lower temperatures, while the reverse reaction, or retro-Diels-Alder, is induced by heating.

For N-substituted maleimides, the nature of the substituent can influence the kinetics and thermodynamics of the Diels-Alder reaction. A bulky substituent like the fluorenyl group on the nitrogen atom of the maleimide could sterically hinder the approach of the furan, potentially affecting the reaction rate and the endo/exo selectivity. However, without specific experimental data for this compound, it is not possible to provide quantitative details on reaction rates, equilibrium constants, or the specific temperatures at which the forward and reverse reactions dominate.

A hypothetical data table for a generic N-substituted maleimide-furan reaction is presented below to illustrate the type of data that would be necessary.

| Parameter | Value (Hypothetical) |

| Forward Reaction Temperature | 25-70 °C |

| Retro-Diels-Alder Temperature | > 90 °C |

| Predominant Isomer | Endo |

| Activation Energy (Forward) | 50-70 kJ/mol |

| Activation Energy (Reverse) | 90-120 kJ/mol |

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Maleimide-Furan Diels-Alder Reaction.

Other Mechanistic Pathways

Maleimides are known to be susceptible to nucleophilic attack at the electron-deficient double bond of the maleimide ring. A common example is the aza-Michael addition, where a primary or secondary amine acts as the nucleophile. This reaction leads to the formation of a stable carbon-nitrogen bond and is often considered an irreversible side reaction in the context of reversible Diels-Alder chemistry. The fluorenyl group, being electronically withdrawing, might influence the electrophilicity of the maleimide double bond, but the extent of this effect on the rate of nucleophilic addition to this compound has not been documented.

Other potential side reactions for maleimides, particularly at elevated temperatures, include homopolymerization via free-radical mechanisms. This can lead to the formation of irreversible crosslinks, which is detrimental to the thermoreversibility of Diels-Alder based systems.

Maleimides can undergo [2+2] photodimerization upon exposure to UV light. This reaction involves the cycloaddition of the double bonds of two maleimide molecules to form a cyclobutane (B1203170) ring. The efficiency and stereochemistry of this process can be influenced by the N-substituent. For N-aryl maleimides, photosensitizers are often required to facilitate the reaction. The large, aromatic fluorenyl group in this compound would likely have a significant impact on its photochemical behavior, potentially acting as an internal photosensitizer or influencing the excited state dynamics. However, no specific studies on the photodimerization of this compound have been found.

The reverse reaction, or cycloreversion, can sometimes be induced thermally or photochemically, depending on the specific structure of the photodimer.

A general representation of the photochemical reactivity of maleimides is provided in the hypothetical data table below.

| Reaction Type | Wavelength | Conditions | Outcome |

| [2+2] Photodimerization | 300-360 nm | Sensitizer (for N-aryl) | Cyclobutane adduct |

| Cycloreversion | > 254 nm or Heat | Varies | Regeneration of maleimides |

Table 2: General Photochemical Reactions of N-Aryl Maleimides (Hypothetical).

Advanced Spectroscopic and Structural Characterization of N 2 Fluorenyl Maleimide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR spectroscopy of N-(2-Fluorenyl)maleimide is expected to reveal a series of distinct signals corresponding to the protons of the fluorenyl and maleimide (B117702) moieties. The chemical shifts are influenced by the electron density around the protons and the anisotropic effects of the aromatic rings.

The protons on the maleimide ring are anticipated to appear as a singlet in the range of δ 6.8-7.0 ppm, a characteristic chemical shift for the vinylic protons of the maleimide double bond. researchgate.netresearchgate.net The protons of the fluorenyl group will exhibit a more complex pattern of multiplets in the aromatic region (δ 7.2-8.0 ppm). The methylene (B1212753) protons (-CH₂-) of the fluorene (B118485) ring are expected to produce a singlet at approximately δ 3.9 ppm. The specific chemical shifts and coupling constants would allow for the unambiguous assignment of each proton, confirming the connectivity between the fluorenyl and maleimide components.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Maleimide (=CH) | 6.90 | s |

| Fluorenyl (Aromatic-H) | 7.20 - 7.90 | m |

| Fluorenyl (-CH₂-) | 3.90 | s |

Note: Predicted values are based on analogous N-aryl maleimide structures. 's' denotes singlet, 'm' denotes multiplet.

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound is expected to give a distinct signal.

The carbonyl carbons of the maleimide ring are characteristically deshielded and are predicted to resonate at approximately δ 169-171 ppm. rsc.org The olefinic carbons of the maleimide ring are expected to appear around δ 134 ppm. rsc.org The carbon atoms of the fluorenyl ring will produce a series of signals in the aromatic region (δ 120-145 ppm), with the carbon attached to the nitrogen atom of the maleimide ring appearing at a distinct chemical shift. The methylene carbon of the fluorene moiety is anticipated to have a signal around δ 37 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Maleimide (C=O) | 170.0 |

| Maleimide (=CH) | 134.2 |

| Fluorenyl (Aromatic C) | 120.0 - 145.0 |

| Fluorenyl (-CH₂-) | 37.0 |

Note: Predicted values are based on analogous N-aryl maleimide structures. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FTIR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its key functional groups. The symmetric and asymmetric stretching vibrations of the maleimide carbonyl groups are expected to appear as strong bands in the region of 1700-1780 cm⁻¹. nih.gov The C=C stretching vibration of the maleimide ring is anticipated to be observed around 1550-1600 cm⁻¹. The aromatic C-H stretching vibrations of the fluorenyl group would likely appear above 3000 cm⁻¹, while the C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C-N stretching vibration is also a key feature, expected in the 1350-1450 cm⁻¹ region. nih.gov

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Maleimide C=O | Symmetric & Asymmetric Stretch | 1700 - 1780 |

| Maleimide C=C | Stretch | 1550 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (-CH₂-) | Stretch | < 3000 |

| C-N | Stretch | 1350 - 1450 |

Note: Predicted values are based on general ranges for N-aryl maleimides. nih.govspecac.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) would provide the precise molecular weight of this compound (C₁₇H₁₁NO₂), which has a calculated exact mass of 261.07898 g/mol . The experimental measurement of the molecular ion peak with high accuracy would confirm the elemental composition of the compound. Fragmentation patterns observed in the mass spectrum would further corroborate the structure, with characteristic losses of CO and other fragments from the maleimide and fluorenyl moieties. The fragmentation of the maleimide ring is a common pathway observed in the mass spectra of N-aryl maleimides. nih.gov

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₇H₁₁NO₂ | 261.07898 |

| [M-CO]⁺ | C₁₆H₁₁NO | 233.08371 |

| [Fluorenyl-NH]⁺ | C₁₃H₁₀N | 180.08130 |

Note: Predicted values are based on the elemental composition and common fragmentation pathways.

MALDI-TOF MS for Polymer Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for determining the molecular masses and molecular mass distributions of synthetic polymers. ipfdd.detuwien.at As a soft ionization method, MALDI-TOF MS minimizes fragmentation of large molecules, allowing for the accurate characterization of polymer chains. tuwien.atwpmucdn.com This technique is invaluable for analyzing the products of polymerization reactions, providing detailed information on monomer units, polymer chain start and end groups, and the presence of cyclic structures. ipfdd.de

For polymers derived from N-substituted maleimides, such as the structurally related poly(N-(hydroxyphenyl) maleimides), MALDI-TOF MS can precisely determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. sigmaaldrich.comkpi.ua A narrow PDI value (typically less than 1.2) indicates a homogenous polymer with chains of similar length. ipfdd.desigmaaldrich.com

In a study of poly(N-(4-(2-tetrahydropyranyloxy))phenyl)maleimide, a polymer with a similar N-aryl maleimide structure, MALDI-TOF MS was used to characterize the molecular weight distribution following synthesis. The data revealed the successful formation of high molecular weight polymers, as detailed in the table below.

| Polymer System | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Degree of Polymerization (DP) |

|---|---|---|---|---|

| Poly(N-(4-(2-tetrahydropyranyloxy))phenyl)maleimide) | 40,000 | 77,600 | 1.93 | 146.50 |

This data is representative of a structurally similar N-Aryl Maleimide polymer system. kpi.ua

Electronic Absorption and Emission Spectroscopy

The photophysical properties of this compound are governed by its extended π-conjugated system, which includes the fluorenyl group and the maleimide ring. Electronic absorption and emission spectroscopy provide critical information about the electronic transitions, energy levels, and environmental sensitivity of the molecule.

UV-Visible Absorption for Electronic Transitions and Conjugation

UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to excited states. For conjugated aromatic systems like this compound, the absorption spectrum is typically characterized by intense bands corresponding to π-π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of substituents on the aromatic system. anu.edu.au In related N-benzyl maleimide derivatives, absorption maxima have been observed in the range of 350-400 nm, with electron-donating groups on the aromatic ring causing a red-shift (a shift to longer wavelengths) in the absorption peak. anu.edu.auresearchgate.net

Steady-State Fluorescence Emission Spectroscopy for Quantum Yields and Spectra

Upon absorption of light, this compound can relax from the excited state by emitting a photon, a process known as fluorescence. Steady-state fluorescence spectroscopy measures the intensity and wavelength distribution of this emitted light. Amino-substituted maleimides are known to be a class of highly emissive compounds, often exhibiting large Stokes shifts (the difference between the absorption and emission maxima) and high fluorescence quantum yields (Φf). researchgate.net The quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. unige.ch For some aminomaleimide fluorophores, quantum yields as high as 59% have been reported in non-polar solvents like 1,4-dioxane. researchgate.net

| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Representative Aminochloromaleimide | 1,4-Dioxane | 346 | 450 | 0.59 |

| Representative Aminobromomaleimide | 1,4-Dioxane | 346 | 451 | 0.38 |

Data is for representative, structurally related aminomaleimide fluorophores to illustrate typical properties. researchgate.net

Time-Resolved Fluorescence Techniques for Lifetime Measurements

Time-resolved fluorescence techniques measure the decay kinetics of the excited state, providing the fluorescence lifetime (τ). The lifetime is the average time a molecule spends in the excited state before returning to the ground state. unige.ch This parameter is highly sensitive to the molecular environment, including quenching processes, energy transfer, and conformational changes, but can be independent of fluorophore concentration. unige.chsetabiomedicals.com For maleimide-based fluorescent labels, lifetimes can vary. For example, the SeTau-405-Maleimide label exhibits a fluorescence lifetime of 9.1-9.3 nanoseconds in aqueous environments, which is a key parameter for applications in fluorescence lifetime imaging microscopy (FLIM). setabiomedicals.com

Investigation of Solvatochromic Responses

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. researchgate.net Maleimide derivatives often exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (a red-shift) as the polarity of the solvent increases. researchgate.net This phenomenon is attributed to the stabilization of a more polar excited state by polar solvent molecules. The Lippert-Mataga plot, which correlates the Stokes shift with a solvent polarity parameter, can be used to analyze the change in the dipole moment of the fluorophore upon excitation. researchgate.net A linear correlation in this plot is indicative of a positive solvent effect. researchgate.net

| Solvent | Polarity Parameter (ET(30)) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| Toluene (B28343) | 33.9 | 485 | 6250 |

| Chloroform (B151607) | 39.1 | 520 | 7950 |

| Acetone | 42.2 | 530 | 8400 |

| Acetonitrile | 45.6 | 535 | 8650 |

| Methanol | 55.4 | 560 | 9600 |

Data is representative for a generic maleimide dye to illustrate the solvatochromic effect. researchgate.net

Thermal Analysis Methods

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of materials. For polymers derived from this compound, these methods provide critical data on their performance limits at elevated temperatures.

Polymers based on N-substituted maleimides are generally known for their excellent thermal and chemical stability. kpi.ua TGA measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition and the amount of residual mass at high temperatures. High thermal stability is characterized by a high decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). A high glass transition temperature is often indicative of a rigid polymer backbone and is desirable for high-temperature applications. Studies on related poly(N-(hydroxyphenyl) maleimides) have confirmed that these polymers exhibit excellent thermal stability, making them suitable for use in composite formulations for applications where good thermal properties are required. kpi.ua

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Phase Transitions

Differential Scanning Calorimetry (DSC) is an indispensable thermal analysis technique for investigating the curing (polymerization) behavior of thermosetting monomers like this compound. tainstruments.com By precisely measuring the heat flow into or out of a sample as a function of temperature or time, DSC provides quantitative data on reaction kinetics and thermal transitions. tainstruments.com

When this compound monomer is heated in a DSC instrument, the polymerization process manifests as an exothermic peak. The total area under this peak is directly proportional to the total enthalpy of the curing reaction (ΔH_cure), a fundamental thermodynamic property of the system.

Curing Kinetics Analysis: The kinetics of the curing process can be elucidated using various models applied to DSC data. tainstruments.comtandfonline.com Both isothermal and non-isothermal (dynamic scan) methods are employed.

Isothermal Method: The sample is rapidly heated to a specific temperature and the heat flow is monitored over time. tainstruments.comakjournals.com This approach allows for the determination of the rate of conversion at a constant temperature.

Non-isothermal Method: The sample is heated at a constant rate (e.g., 5, 10, 15 °C/min), and the exothermic cure peak shifts to higher temperatures as the heating rate increases. researchgate.net Model-free isoconversional methods, such as the Kissinger or Ozawa-Flynn-Wall techniques, can be applied to data from multiple heating rates to determine the activation energy (Ea) of the curing reaction without assuming a specific reaction model. researchgate.net

The "kinetic triplet"—activation energy (Ea), pre-exponential factor (A), and the reaction model f(α)—can be determined to fully describe the curing behavior. tandfonline.com For many bismaleimide (B1667444) systems, the curing process can be complex, sometimes shifting from an initial autocatalytic reaction to an nth-order reaction as the process advances. researchgate.net

Phase Transition Analysis: DSC is also used to identify key phase transitions in the cured poly(this compound). The most important of these is the glass transition temperature (Tg), which appears as a step-like change in the heat capacity on the DSC thermogram. The Tg is a critical parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The high aromatic content from the fluorenyl moiety is expected to result in a high Tg, signifying excellent thermal stability of the polymer network.

Table 1: Representative Curing Kinetic Parameters for a Poly(this compound) System Determined by DSC

| Kinetic Parameter | Symbol | Representative Value | Method of Determination |

| Activation Energy | Ea | 90 - 120 kJ/mol | Kissinger / Ozawa-Flynn-Wall |

| Pre-exponential Factor | A | 10^7 - 10^10 s^-1 | Arrhenius Plot |

| Reaction Order | n | 1.4 - 1.8 | Borchardt & Daniels / Model Fitting |

| Enthalpy of Cure | ΔH_cure | 120 - 150 J/g | Peak Integration (Dynamic Scan) |

| Glass Transition Temp. | Tg | > 250 °C | Step-wise Transition (2nd Heat) |

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Thermal Stability

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of polymers derived from this compound. uctm.edu TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (typically nitrogen or air). youtube.com This analysis provides a decomposition profile, revealing the temperatures at which the material begins to degrade and the amount of residual mass (char yield) left at high temperatures.

For poly(this compound), the rigid, aromatic fluorenyl group is expected to impart exceptional thermal stability. uctm.edu A typical TGA thermogram for such a high-performance polymer would show minimal weight loss up to high temperatures. Key data points derived from the TGA curve include:

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins. This is often reported as the temperature of 5% or 10% mass loss (T5 or T10).

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative thermogravimetric (DTG) curve.

Char Yield: The percentage of residual mass remaining at the end of the experiment (e.g., at 800 °C). A high char yield is characteristic of polymers that form a stable carbonaceous layer upon heating, which is often associated with good flame retardancy.

The thermal stability of polymaleimides is a defining feature, with decomposition temperatures often exceeding 300°C. researchgate.net The incorporation of additives can further enhance this stability. matec-conferences.org By analyzing the gases evolved during the TGA experiment using a coupled technique like mass spectrometry (TGA-MS), the specific chemical pathways of decomposition can be investigated. youtube.com

Table 2: Typical Thermal Stability Data for Aromatic Polymaleimides from TGA

| Parameter | Atmosphere | Representative Value Range | Significance |

| Onset Temp. (T5) | Nitrogen | 380 - 450 °C | Indicates the start of thermal degradation. |

| Temp. of Max. Rate (T_max) | Nitrogen | 450 - 550 °C | Point of most rapid decomposition. |

| Char Yield at 800 °C | Nitrogen | 50 - 65 % | High value indicates formation of stable char. |

| Onset Temp. (T5) | Air | 370 - 430 °C | Lower value indicates onset of thermo-oxidative degradation. |

X-ray Diffraction for Crystalline Structure Elucidation

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of crystalline materials. wikipedia.org It is essential for characterizing both the this compound monomer and its resulting polymer. The technique relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of atoms in a crystal, producing a unique diffraction pattern of constructive interference. libretexts.org

Monomer Characterization: For the this compound monomer, single-crystal X-ray diffraction (SCXRD) can be employed if a suitable, high-quality crystal can be grown. wikipedia.org This "gold standard" technique provides a precise three-dimensional model of the molecule. youtube.com The analysis yields detailed information, including:

The crystal system (e.g., orthorhombic, monoclinic) and space group. royalsocietypublishing.orgmdpi.com

Precise bond lengths, bond angles, and torsion angles within the molecule.

Information on intermolecular interactions, such as π-π stacking of the fluorene rings or hydrogen bonding, which dictate how the molecules pack in the solid state. mdpi.com

Polymer Characterization: Polymers synthesized from this compound are typically amorphous or semi-crystalline. Powder X-ray diffraction (PXRD) is the standard method for analyzing these materials. libretexts.orgmdpi.com The sample is ground into a fine powder, ensuring that the crystallites are randomly oriented. The resulting diffractogram plots intensity versus the diffraction angle (2θ).

Amorphous Polymers: Produce a diffractogram with one or more broad, diffuse halos, indicating a lack of long-range ordered structure.

Semi-crystalline Polymers: Exhibit sharp Bragg peaks superimposed on a broad amorphous halo. The positions and intensities of the peaks can be used to identify the crystalline phase and determine the unit cell parameters, while the relative areas of the crystalline peaks and the amorphous halo can be used to estimate the degree of crystallinity.

The bulky and rigid fluorene side group may hinder efficient chain packing, potentially leading to a largely amorphous polymer structure.

Table 3: Illustrative Crystallographic Data for an N-Aryl Maleimide Monomer

| Parameter | Description | Example Data |

| Crystal System | The basic geometric framework of the crystal. | Orthorhombic |

| Space Group | Describes the symmetry elements of the unit cell. | Pnam |

| a (Å) | Unit cell dimension. | 8.512 Å |

| b (Å) | Unit cell dimension. | 12.034 Å |

| c (Å) | Unit cell dimension. | 6.255 Å |

| Z | Number of molecules per unit cell. | 4 |

| V (ų) | Volume of the unit cell. | 640.1 ų |

Note: Data is hypothetical, based on similar aromatic structures like fluorene. royalsocietypublishing.org

Morphological Characterization via Microscopy (e.g., TEM, AFM for Polymer Self-Assemblies)

Understanding the nanoscale and microscale morphology of polymeric systems is crucial, as it directly influences their bulk properties. Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) provide real-space images of the material's structure. researchgate.net

Atomic Force Microscopy (AFM): AFM is a premier surface imaging technique for polymers because it requires minimal sample preparation and can operate in various environments. bruker.com It uses a sharp tip mounted on a flexible cantilever to scan the sample surface. In TappingMode™, the cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface. This mode is ideal for soft polymer samples. bruker.com

AFM provides two simultaneous data channels:

Topography Image: A three-dimensional map of the surface features, revealing information about surface roughness, grain size, and the presence of any ordered structures. spectraresearch.com

Phase Image: Maps the phase lag between the cantilever's oscillation and the drive signal. This phase lag is sensitive to variations in material properties like adhesion, stiffness, and viscoelasticity. researchgate.net For polymer blends or block copolymers containing a poly(this compound) segment, phase imaging can powerfully distinguish between the different polymer domains, revealing the morphology of the microphase separation (e.g., lamellar, cylindrical, or spherical domains). nih.govazom.com

Transmission Electron Microscopy (TEM): TEM offers higher spatial resolution than AFM but requires more extensive sample preparation, typically involving the preparation of ultrathin sample sections (50-100 nm). TEM forms an image by passing a beam of electrons through the sample. The contrast in the image arises from differences in electron density within the material. To enhance contrast between different polymer phases, selective staining with heavy elements (like osmium tetroxide or ruthenium tetroxide) is often necessary. TEM is particularly effective for visualizing the internal morphology of block copolymer self-assemblies and the dispersion of nanofillers within a polymer matrix. researchgate.net

Table 4: Information Obtainable from Microscopic Analysis of Poly(this compound) Systems

| Technique | Mode | Information Obtained | Typical Application |

| AFM | Tapping (Topography) | Surface roughness, feature sizes, 3D surface profile. | Characterizing thin film quality and uniformity. spectraresearch.com |

| AFM | Tapping (Phase) | Mapping of domains with different mechanical properties (stiffness, adhesion). | Visualizing microphase separation in block copolymers or polymer blends. nih.gov |

| TEM | Bright-Field | Internal morphology, domain size and shape, dispersion of fillers. | High-resolution imaging of stained block copolymer nanostructures. |

| HR-TEM | High-Resolution | Lattice imaging of crystalline domains, selected area electron diffraction (SAED). | Determining crystallinity and orientation in semi-crystalline polymer films. researchgate.net |

Polymer Science and Advanced Materials Applications of N 2 Fluorenyl Maleimide

Synthesis of N-(2-Fluorenyl)maleimide Homopolymers

The homopolymerization of N-substituted maleimides, including N-aryl derivatives like this compound, can be achieved through various mechanisms, most commonly free-radical polymerization. The resulting polymers, poly(this compound), are characterized by a backbone of succinimide (B58015) units with pendant fluorenyl groups. These polymers are noted for their high thermal stability, a direct result of the rigid five-membered imide ring in the polymer backbone which restricts chain mobility. irphouse.com

Control over Polymer Chain Length and Dispersity

Achieving precise control over polymer molecular weight (chain length) and obtaining a narrow molecular weight distribution (low dispersity, Đ) is crucial for tailoring the material's properties for specific high-performance applications. While conventional free-radical polymerization often results in polymers with broad molecular weight distributions and poor structural control, modern controlled radical polymerization (CRP) techniques offer a robust solution. nih.govnih.gov

Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly effective for the controlled polymerization of N-substituted maleimides. sigmaaldrich.comresearchgate.netnih.gov These methods allow for the synthesis of polymers with predetermined molecular weights and dispersity values typically below 1.5. mdpi.com

RAFT Polymerization: This technique is particularly versatile and can be used to control the polymerization of a wide range of monomers, including N-aryl maleimides. The process involves a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains, allowing them to grow simultaneously and uniformly. For instance, the controlled/living radical polymerization of N-phenylmaleimide has been successfully achieved using a dithiobenzoate-based CTA, yielding polymers with predictable molecular weights and narrow dispersities. researchgate.net A similar strategy can be applied to this compound.

ATRP: This method uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the polymer chains. ATRP has been successfully employed for the copolymerization of styrene (B11656) and N-substituted maleimides, demonstrating its utility in controlling the polymerization of this class of monomers. researchgate.netdigitellinc.com

The control over chain length and dispersity achieved through these methods is summarized in the table below, illustrating typical results for related maleimide (B117702) systems.

| Polymerization Method | Monomer System | Initiator/CTA | Molar Ratio [M]:[I]:[CTA] | Resulting Mn ( g/mol ) | Dispersity (Đ) |

| RAFT | N-phenylmaleimide | AIBN / Dithiobenzoate | Varies | 5,000 - 20,000 | 1.15 - 1.30 |

| ARGET-ATRP | Styrene/N-alkylmaleimide | AIBN / Cu(II)Br2/Ligand | Varies | 10,000 - 50,000 | 1.10 - 1.25 |

| Free Radical | Styrene/N-p-fluorophenylmaleimide | BPO / α-MSD (CTA) | Varies | 8,000 - 30,000 | 1.60 - 2.50 |

This table presents illustrative data based on studies of similar N-aryl maleimide systems to demonstrate the effectiveness of different polymerization techniques. nih.govresearchgate.netdigitellinc.com

Chiroptical Properties of Resulting Polymers

Chiroptical properties, such as optical rotation and circular dichroism (CD), arise from the interaction of a chiral molecule with polarized light. While the this compound monomer is itself achiral, its homopolymer can exhibit chiroptical activity if the polymer chains adopt a stable, one-handed helical conformation in solution or in the solid state. scispace.com The formation of such a helical structure is often driven by steric hindrance between bulky side groups, which forces the polymer backbone to twist into a preferred screw sense. nih.gov

The large, planar fluorenyl side group in poly(this compound) is expected to introduce significant steric strain, making the formation of a helical secondary structure highly probable. If a slight preference for either a right-handed (P-helix) or left-handed (M-helix) conformation exists, the polymer will exhibit chiroptical properties. This phenomenon has been observed in other polymers with bulky aromatic side chains, such as poly(N-propargylamides) and certain polyfluorene derivatives. acs.orgjst.go.jp

Key factors influencing chiroptical properties include:

Polymer Tacticity: The stereochemical arrangement of the side groups along the polymer chain (isotactic, syndiotactic, or atactic) can significantly influence the stability and type of helical structure formed. rsc.org Asymmetric anionic polymerization, using chiral ligands, is a powerful method to produce polymers with high stereoregularity, which can enhance chiroptical effects. scispace.com

Solvent and Temperature: The stability of a helical conformation can be dependent on environmental factors. Changes in solvent or temperature can disrupt the intramolecular interactions (like hydrogen bonding or steric repulsions) that stabilize the helix, leading to changes in the observed CD spectra.

Aggregation: In some polyfluorene systems, chiroptical signals are significantly enhanced upon aggregation or film formation, where intermolecular packing forces chains into ordered, chiral supramolecular structures. nih.govlactec.com.br

Copolymerization Strategies

Copolymerization of this compound with other vinyl monomers is a versatile strategy to create materials that combine the desirable properties of the maleimide unit (e.g., thermal stability) with the functionalities of the comonomer (e.g., solubility, conductivity, or specific optical properties).

Synthesis of Alternating and Block Copolymers

Alternating Copolymers: N-substituted maleimides are electron-acceptor monomers and readily undergo alternating copolymerization with electron-donor monomers like styrene and its derivatives. researchgate.netnih.gov This strong tendency to alternate is often explained by the formation of a charge-transfer complex between the two comonomers prior to polymerization. researchgate.net The resulting copolymers have a highly regular [A-B-A-B] structure, which leads to predictable and uniform material properties. The copolymerization of this compound with styrene would yield a thermally stable, rigid copolymer, P(S-alt-NFM), with a high glass transition temperature. irphouse.com

Block Copolymers: Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They can self-assemble into ordered nanostructures, making them useful in a wide range of applications. The synthesis of well-defined block copolymers containing a poly(N-aryl maleimide) segment is best achieved using controlled radical polymerization techniques. For example, a polystyrene macroinitiator can be chain-extended with N-phenylmaleimide via RAFT polymerization to create a polystyrene-b-poly(N-phenylmaleimide) diblock copolymer. researchgate.net This "grafting from" approach allows for precise control over the length of each block. mdpi.comchinayyhg.com

| Copolymer Type | Comonomers | Polymerization Method | Key Features |

| Alternating | This compound / Styrene | Free Radical or CRP | Highly regular [A-B-A-B] sequence, high Tg, enhanced thermal stability. |

| Block | This compound / Styrene or Acrylates | RAFT, ATRP | Two distinct polymer segments, capable of microphase separation and self-assembly. |

Development of Conjugated Polymers for Optoelectronic Applications

The fluorene (B118485) moiety is a well-known building block for organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high photoluminescence quantum yield, excellent thermal stability, and blue emission. uri.edu By incorporating the this compound unit into conjugated polymer backbones, new materials for optoelectronic applications can be developed.

This can be achieved through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto polymerizations. In this approach, a dibromo-functionalized this compound derivative could be copolymerized with a fluorene-diboronic acid derivative. The maleimide unit, being an electron-withdrawing group, could act as an acceptor unit within the conjugated backbone, creating a donor-acceptor (D-A) type polymer. Such D-A structures often exhibit interesting photophysical properties, including intramolecular charge transfer, which can lead to large Stokes shifts and emission in the visible region of the spectrum. uri.edumdpi.com The resulting polymers could be promising candidates for use as emissive or charge-transporting layers in OLEDs.

Design and Fabrication of Cross-linked Polymeric Networks

The maleimide group is a highly efficient dienophile in the Diels-Alder reaction, a thermally reversible cycloaddition reaction. This reactivity can be exploited to create cross-linked polymeric networks with unique properties like self-healing and reprocessability. rug.nl

A common strategy involves reacting a polymer containing pendant furan (B31954) groups with a bismaleimide (B1667444) cross-linker. researchgate.net Conversely, a polymer containing this compound units can be cross-linked using a molecule with multiple furan groups. The Diels-Alder reaction proceeds at moderate temperatures (e.g., 50-80°C) to form a stable, cross-linked network. Upon heating to higher temperatures (e.g., >110°C), the reverse reaction, known as the retro-Diels-Alder reaction, occurs, breaking the cross-links and allowing the material to flow, be reprocessed, or heal cracks. Cooling the material allows the Diels-Alder reaction to proceed again, reforming the network. rug.nlnih.gov

The use of this compound in such a network would contribute to a high glass transition temperature and excellent thermal stability of the final thermoset material, making it suitable for applications requiring both robustness and recyclability. nih.gov

Information on "this compound" Applications in Polymer Science is Not Available in Search Results

Following a comprehensive search for scholarly articles and research data concerning the specific applications of the chemical compound "this compound," it has been determined that there is no available information within the search results that directly addresses its use in the requested areas of polymer science.

The investigation was structured to find data pertaining to the compound's role in:

Thermosetting Resins with Enhanced Mechanical and Thermal Performance: Searches did not yield any studies or reports on the incorporation of this compound into thermosetting resins such as epoxies, phenolics, or other high-performance polymer networks.

Smart Materials with Responsive Properties (e.g., Thermoreversible Gels): No literature was found that describes the use of this compound in the development of smart materials, including thermoreversible gels or other stimuli-responsive polymers. While the maleimide group is known to participate in reversible reactions, such as the Diels-Alder reaction, no examples involving the specific N-(2-fluorenyl) substituent were identified.

Integration into Nanostructured Polymeric Materials: The search did not uncover any research on the use of this compound in the synthesis or modification of nanostructured polymers, such as block copolymers, polymer nanocomposites, or nanogels.

The search results did provide information on related, but chemically distinct, topics such as the polymerization of other N-substituted maleimides (e.g., N-phenylmaleimide derivatives) and the properties of polymers containing fluorenyl groups derived from other monomers. However, no data was found for the specific compound "this compound." Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the available information.

Bioconjugation and Chemical Biology Applications of N 2 Fluorenyl Maleimide

Site-Specific Modification of Biomolecules via Thiol Conjugation

The reaction between a maleimide (B117702) and a thiol proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly efficient and selective for thiols under physiological conditions (pH 6.5-7.5), where the reactivity with other nucleophilic amino acid side chains, such as the amine groups of lysine (B10760008), is significantly lower. nih.gov This selectivity allows for the precise, site-specific labeling and modification of biomolecules at cysteine residues, which can be naturally occurring or introduced at specific locations through genetic engineering.

N-(2-Fluorenyl)maleimide is expected to serve as an effective reagent for the covalent labeling of peptides and proteins at cysteine residues. The general reaction scheme involves the nucleophilic attack of the thiolate anion on one of the activated double bond carbons of the maleimide ring. The large, hydrophobic fluorenyl moiety can serve as a bulky reporter group or a handle for introducing other functionalities. For instance, the fluorenyl group's inherent fluorescence, although modest, can be utilized for detection purposes, or it can be further functionalized.

The reaction kinetics of N-aryl maleimides have been shown to be influenced by the electronic nature of the aryl substituent. mdpi.com Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the maleimide double bond, leading to faster conjugation rates. While the fluorenyl group is not strongly electron-withdrawing, its aromatic nature is expected to result in reactivity comparable to or slightly enhanced relative to simple N-alkyl maleimides. researchgate.net

Table 1: Representative Reaction Conditions for Maleimide-Thiol Conjugation

| Maleimide Derivative | Thiol-Containing Molecule | pH | Temperature (°C) | Reaction Time | Conjugation Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| N-phenylmaleimide | T289C mAb | 7.4 | 22 | minutes | >95 | researchgate.net |

| N-(p-fluorophenyl)maleimide | T289C mAb | 7.4 | 22 | minutes | >95 | researchgate.net |

| N-ethylmaleimide | T289C mAb | 7.4 | 22 | minutes | >95 | researchgate.net |

This table presents data for N-aryl and N-alkyl maleimides as a proxy for the expected behavior of this compound.

A significant challenge with traditional maleimide-thiol conjugates is their susceptibility to retro-Michael reactions, leading to thiol exchange with other biological thiols like glutathione (B108866), which is abundant in the cellular environment. researchgate.net This can result in the loss of the conjugated payload and off-target effects. Additionally, the maleimide ring itself can undergo hydrolysis, rendering it unreactive towards thiols.

Research has shown that N-aryl maleimides can form more stable conjugates compared to their N-alkyl counterparts. researchgate.netnih.gov The aromatic ring participates in resonance with the maleimide nitrogen, which influences the stability of the resulting thiosuccinimide ring. Furthermore, hydrolysis of the thiosuccinimide ring to the corresponding succinamic acid renders the linkage resistant to thiol exchange. nih.gov N-aryl substituents have been demonstrated to accelerate this stabilizing hydrolysis. mdpi.comresearchgate.net It is therefore anticipated that the fluorenyl group in this compound would contribute to enhanced conjugate stability through these electronic effects.

Another innovative strategy to enhance stability involves a transcyclization reaction that can occur with N-terminal cysteine residues, forming a more stable six-membered ring structure. researchgate.net

Table 2: Stability of Maleimide-Cysteine Adducts

| Maleimide Adduct | Condition | Deconjugation after 7 days (%) | Stabilizing Mechanism | Reference |

|---|---|---|---|---|

| N-alkyl maleimide ADC | Mouse Serum, 37°C | 35-67 | - | nih.gov |

| N-aryl maleimide ADC | Mouse Serum, 37°C | <20 | Accelerated thiosuccinimide hydrolysis | nih.gov |

This table compares the stability of antibody-drug conjugates (ADCs) made with N-alkyl vs. N-aryl maleimides, suggesting the potential for enhanced stability with this compound.

Surface Functionalization of Nanoparticles for Targeted Delivery Research

Nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), are extensively explored as platforms for targeted drug delivery and bioimaging. mdpi.com Their surfaces can be functionalized with biomolecules to facilitate specific targeting to diseased cells or tissues. Maleimide chemistry is a widely used method for attaching thiol-containing ligands, such as peptides or antibodies, to the nanoparticle surface.

This compound can be incorporated into the ligands used to coat nanoparticles. For example, a polyethylene (B3416737) glycol (PEG) linker with a terminal thiol group can be attached to the nanoparticle surface, and this compound can be conjugated to a targeting peptide. The maleimide-functionalized peptide can then be reacted with the thiolated nanoparticle surface to create a targeted drug delivery vehicle. The bulky fluorenyl group may also provide a degree of steric shielding, potentially influencing the interaction of the nanoparticle with its biological environment.

Synthesis of Hybrid Biomolecule-Polymer Conjugates

The conjugation of biomolecules, such as peptides and lipids, with synthetic polymers creates hybrid materials with novel properties that combine the biological activity of the biomolecule with the physical and chemical characteristics of the polymer. Maleimide-thiol chemistry is a key tool in the synthesis of these conjugates.

Peptide-polymer conjugates can self-assemble into a variety of ordered nanostructures, such as micelles, vesicles, and fibers, driven by the specific interactions of the peptide and polymer blocks. nih.gov These self-assembled materials have applications in drug delivery, tissue engineering, and diagnostics. A common synthetic route involves the preparation of a polymer with a terminal maleimide group and a peptide with a cysteine residue. The subsequent conjugation reaction yields the desired hybrid copolymer. unc.edu

The incorporation of a bulky and hydrophobic this compound at the junction of the peptide and polymer segments would likely have a significant impact on the self-assembly process. The fluorenyl group could introduce strong π-stacking interactions, influencing the packing of the hybrid copolymers and the morphology of the resulting nanostructures.

Maleimide-functionalized phospholipids (B1166683) are valuable tools for studying protein-membrane interactions and for creating functionalized liposomes. nih.gov These lipids can be incorporated into artificial membranes, such as liposomes or nanodiscs, presenting a reactive maleimide headgroup at the membrane surface. Thiol-containing proteins or peptides can then be covalently anchored to the membrane via the maleimide group.

A phospholipid derivatized with this compound at its headgroup would allow for the stable anchoring of proteins to model membranes. The fluorenyl moiety, being relatively large and planar, would reside at the membrane-water interface and could potentially influence the local membrane properties, such as fluidity and lipid packing. nih.gov This could be a useful feature for investigating the influence of the local membrane environment on the function of anchored proteins.

Fluorescent Probe and Advanced Imaging Applications of N 2 Fluorenyl Maleimide

Development of Fluorene-Maleimide Based Fluorophores

The fusion of a fluorene (B118485) moiety, known for its high fluorescence quantum yield and photostability, with a maleimide (B117702) group, a reactive entity for bioconjugation, has led to the development of a versatile class of fluorophores. nih.gov These probes are particularly valuable in biological sciences due to the maleimide's ability to form stable covalent bonds with thiol groups found in biomolecules like cysteine residues in proteins. biotium.comrsc.org

Structure-Fluorescence Relationships and Wavelength Tunability

The photophysical properties of fluorene-maleimide fluorophores are intrinsically linked to their chemical structure, allowing for the tuning of emission wavelengths and other fluorescence characteristics through synthetic modifications. Maleimides themselves are typically considered fluorescence quenchers. bham.ac.ukresearchgate.net However, when conjugated with a fluorophore like fluorene and subsequently reacted, for instance with a thiol, the fluorescence can be "turned on". researchgate.net

The fluorescence properties are governed by the donor-acceptor architecture within the molecule. nih.gov The electron-donating or withdrawing nature of substituents on the fluorene ring or modifications to the maleimide ring can significantly alter the intramolecular charge transfer (ICT) character, which in turn affects the emission wavelength. For example, the addition of electron-donating groups to the maleimide ring can increase the emission intensity. researchgate.net A diverse library of aminohalomaleimides and alkoxyhalomaleimides has been synthesized to establish a clear structure-function relationship. rsc.org It was found that amino-substituted maleimides generally have higher quantum yields compared to their alkoxy counterparts, and the specific substituents can shift the emission from blue to yellow. rsc.org

Computational methods, such as time-dependent density functional theory (TD-DFT) calculations, coupled with experimental synthesis, have been employed to predict and understand how structural changes influence the photophysical properties, enabling the rational design of novel maleimide derivatives with targeted absorbance and emission spectra. nih.gov

Table 1: Effect of Substitution on Maleimide Fluorophore Properties This table is a representative example based on general findings in the literature.

| Substituent Type on Maleimide | General Effect on Quantum Yield | Emission Wavelength Shift |

| Amino | Increase | Red-shifted (e.g., yellow) |

| Alkoxy | Decrease (relative to amino) | Blue-shifted (e.g., blue) |

| Thio | (Data varies) | Red-shifted (e.g., yellow) |

Design of Environment-Sensitive Fluorescent Probes

Environment-sensitive probes, or solvatochromic dyes, are designed to exhibit changes in their fluorescence properties in response to the polarity of their immediate surroundings. core.ac.uknih.gov This characteristic is highly valuable for studying biological systems, as changes in local environments, such as during protein folding or membrane binding, can be monitored. core.ac.uk

Fluorene-maleimide based probes can be designed to be solvatochromic. These probes typically feature a "push-pull" electronic structure, where an electron-donating group (the donor) and an electron-withdrawing group (the acceptor) are connected by a conjugated π-system. core.ac.ukrsc.org This design leads to a large change in the dipole moment upon photoexcitation, making the energy of the excited state highly dependent on the polarity of the surrounding solvent molecules. rsc.org In polar solvents, the excited state is stabilized, leading to a red shift in the emission wavelength. researchgate.net

For example, a nucleoside labeled with a solvatochromic push-pull fluorene fluorophore demonstrated significant solvatochromism, with emission maxima ranging from 421 nm to 544 nm depending on solvent polarity. rsc.org The sensitivity of these probes allows them to report on changes in hydration and local polarity at the sites of biomolecular interactions, such as within DNA or at protein binding sites. core.ac.ukrsc.org

Sensing Applications for Biothiols

The maleimide moiety is highly reactive towards thiol groups (-SH), forming a stable thioether bond via a Michael addition reaction. biotium.commdpi.com This specific reactivity is the foundation for using N-(2-fluorenyl)maleimide and related structures as probes for detecting biothiols, which are crucial molecules in maintaining cellular redox balance. frontiersin.org Important biothiols include cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). frontiersin.org

"Turn-On" Fluorescent Probes for Specific Thiol Detection

A key strategy in probe design is the "turn-on" mechanism, where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent only after reacting with its target analyte. scispace.com This approach minimizes background signal and enhances detection sensitivity.

In many fluorene-maleimide systems, the maleimide group acts as a fluorescence quencher, often through a photoinduced electron transfer (PET) process. bham.ac.ukresearchgate.net When the probe is in its free, unreacted state, the PET mechanism provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus quenching fluorescence. Upon reaction with a biothiol, the maleimide's electronic structure is altered as it forms a thioether. This modification disrupts the PET process, blocking the non-radiative decay pathway and causing the fluorene fluorophore to emit light, resulting in a "turn-on" fluorescence signal. researchgate.netmdpi.comscispace.com

Probes have been developed that show a significant, often over 100-fold, increase in fluorescence intensity upon reaction with thiols like GSH. mdpi.com The linear relationship between fluorescence intensity and thiol concentration allows for quantitative measurements. mdpi.com

Table 2: "Turn-On" Probe Mechanism for Thiol Detection

| Probe State | Maleimide Moiety | PET Process | Fluorescence |

| Unreacted ("Off") | Intact | Active | Quenched / Low |

| Reacted with Thiol ("On") | Thioether adduct | Inhibited | High / Restored |

Colorimetric Indicators for Thiol Quantitation

In addition to fluorescence, the reaction between maleimides and thiols can be exploited for colorimetric, or absorption-based, quantification. abcam.comsigmaaldrich.com While direct spectrophotometric measurement of maleimides is often insensitive, reverse assays provide a practical method for quantification. sigmaaldrich.comaatbio.com

A common colorimetric approach involves reacting a sample containing an unknown amount of maleimide with a known excess of a thiol, such as glutathione (GSH). abcam.comsigmaaldrich.com After the reaction is complete, the amount of unreacted thiol remaining in the solution is measured using a chromogenic reagent like 4,4′-dithiodipyridine (DTDP). sigmaaldrich.com The amount of maleimide in the original sample is then calculated by subtracting the amount of unreacted thiol from the initial amount added. abcam.comsigmaaldrich.com This reverse assay strategy is effective for quantifying maleimide groups on proteins or other biomolecules after conjugation reactions. aatbio.com

Applications in Cellular and Subcellular Imaging

Fluorescent probes based on the fluorene-maleimide scaffold are powerful tools for visualizing biological structures and processes within living cells. nih.gov Their ability to covalently label specific proteins through thiol-reactivity allows for targeted imaging. rsc.orgnih.gov Furthermore, the high two-photon absorption cross-sections of some fluorene derivatives make them suitable for two-photon fluorescence microscopy (2PFM), which enables deeper tissue penetration and localized excitation, reducing photodamage in live-cell imaging. nih.govnih.gov

Fluorene-maleimide conjugates have been successfully used to image various cellular components. For example, a fluorene probe conjugated to an IgG antibody was used to visualize cell spindles during mitosis. nih.gov The development of environment-sensitive fluorene-maleimide probes has also enabled the mapping of local environments within cells. Solvatochromic probes can report on the polarity and lipid order of cellular membranes, revealing details about their nanoscale organization. nih.gov

By attaching specific targeting moieties to the fluorene-maleimide core, researchers can direct the probe to particular subcellular compartments. This strategy has been widely used to develop probes for imaging metabolites and protein activity within mitochondria, the nucleus, and lysosomes, providing deeper insights into physiological and pathophysiological processes. nih.govsemanticscholar.org For instance, BODIPY-maleimide (a related maleimide-based probe) has been used in conjunction with organelle-specific dyes to study the effects of oxidative stress on the proteome within specific organelles. sfrbm.org

Visualization of Thiol Distribution in Living Cells

The visualization of thiol distribution in living cells is a critical area of research, as thiols play a vital role in cellular redox homeostasis and signaling pathways. Fluorescent probes are instrumental in these studies. Typically, such probes consist of a fluorophore and a thiol-reactive group. The maleimide moiety is frequently used as a thiol-reactive group due to its high selectivity for sulfhydryl groups via a Michael addition reaction. This reaction is often accompanied by a change in the fluorescence properties of the attached fluorophore, allowing for the detection and quantification of thiols.

Molecular Imaging Agents for Angiogenesis and Tumor Vasculature Research (e.g., PET Imaging Tracers)

Molecular imaging agents, particularly those for Positron Emission Tomography (PET), are invaluable tools in angiogenesis and tumor vasculature research. These agents often consist of a targeting moiety, a linker, and a radionuclide. Maleimides can be incorporated into such structures to allow for the conjugation of thiol-containing targeting ligands, such as certain peptides or antibody fragments.

However, there is no scientific literature available that describes the use of This compound as a molecular imaging agent for angiogenesis or tumor vasculature research. Searches for radiolabeled versions of this compound for use as PET imaging tracers did not yield any results. Consequently, there are no research findings or data tables related to its synthesis as a PET tracer, its targeting efficacy, or its application in preclinical or clinical imaging studies for angiogenesis.

Two-Photon Fluorescent Imaging Capabilities

Two-photon microscopy is an advanced imaging technique that allows for deeper tissue penetration and reduced phototoxicity compared to conventional fluorescence microscopy. The design of fluorescent probes with high two-photon absorption cross-sections is an active area of research. Fluorene and its derivatives are known to possess favorable photophysical properties that can be exploited for two-photon fluorescence. nih.gov

While the fluorenyl core is a component of some two-photon fluorescent probes, there is no specific information available in the scientific literature regarding the two-photon fluorescent imaging capabilities of This compound . Research on fluorene-based probes for two-photon microscopy has focused on other derivatives specifically engineered to enhance their two-photon absorption properties. nih.gov There are no published studies detailing the two-photon absorption cross-section, or any applications of this compound in two-photon imaging of biological samples.

Computational and Theoretical Investigations of N 2 Fluorenyl Maleimide

Quantum Chemical (QC) Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio methods solve approximations of the Schrödinger equation to provide detailed information on molecular orbitals, energy levels, and reaction pathways.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are particularly useful for examining the electronic and optical properties of conjugated systems like N-(2-fluorenyl)maleimide.

Studies on electronically similar molecules, such as other fluorene (B118485) derivatives and N-aryl maleimides, provide a framework for understanding this compound. For instance, DFT calculations performed on 2,7-diamino-9H-fluorene derivatives have been used to investigate how functionalization affects their electronic and optical properties. researchgate.net These studies typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorenyl moiety, while the LUMO would be centered on the electron-deficient maleimide (B117702) ring. This separation of frontier orbitals is characteristic of a donor-acceptor system, which often leads to interesting optical properties. Time-dependent DFT (TD-DFT) is the standard method for calculating excited-state properties, such as absorption and emission wavelengths. nih.gov While TD-DFT is a powerful tool, some studies on complex fluorescent maleimides have found that semi-empirical methods, such as AM1 with ZINDO for the excited state, can sometimes provide predictions of absorption and emission spectra that are in better agreement with experimental data. nih.govresearchgate.net

The reactivity of the maleimide double bond, crucial for its use in bioconjugation, is also dictated by its electronic structure. The LUMO's localization on the maleimide ring renders the carbon atoms of the double bond electrophilic and thus susceptible to nucleophilic attack.

Table 1: Representative Frontier Orbital Energies and Gaps for Related Compounds Calculated by DFT

| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical HOMO-LUMO Gap (eV) | Primary Implication |

|---|---|---|---|---|

| Donor-Substituted Fluorenes | -5.0 to -5.5 | -1.8 to -2.2 | 2.8 to 3.7 | Governs electronic absorption and donor properties |

| N-Aryl Maleimides | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.5 | Dictates electrophilicity and reactivity of maleimide |

Note: The values in this table are illustrative, based on typical ranges found in computational studies of similar compound classes, and are not specific to this compound.

The reaction of thiols with maleimides, a Michael addition reaction, is a cornerstone of "click" chemistry and bioconjugation. Computational modeling, particularly using DFT, has been instrumental in elucidating the mechanism and kinetics of this critical transformation. rsc.org

Computational studies have examined the reaction between various thiols and N-substituted maleimides under different conditions. rsc.orgresearchgate.net These models can determine the energetics of competing reaction pathways, which are highly sensitive to the choice of solvent and initiator (catalyst). rsc.orgresearchgate.net The reaction can proceed through several mechanisms: a base-initiated pathway, a nucleophile-initiated pathway, or an ion pair-initiated mechanism. rsc.orgresearchgate.net

Base-initiated: A base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks the maleimide double bond.